4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine
Overview
Description
4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine is an organic compound characterized by a pyridine ring substituted at the 2-position with an amino group and at the 4-position with a pyrrolidine-1-sulfonyl group. This compound's unique structure imparts specific chemical properties that make it interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes can be employed to prepare 4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine, but a common approach involves the following steps:
Formation of the Pyridine Ring: The precursor pyridine compound is synthesized or obtained.
Sulfonylation Reaction: Pyrrolidine is reacted with a sulfonyl chloride derivative to introduce the pyrrolidine-1-sulfonyl group.
Amination Reaction: The final step involves introducing an amino group at the 2-position of the pyridine ring through nucleophilic substitution.
Reaction conditions for these steps typically involve specific temperatures, solvents, and catalysts that optimize the yield and purity of the final product.
Industrial Production Methods
While the above synthetic method may be scaled up for industrial production, optimizations are necessary for large-scale manufacturing, including continuous flow processes and advanced purification techniques to ensure consistent product quality and reduce production costs.
Chemical Reactions Analysis
4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine undergoes various chemical reactions:
Types of Reactions
Oxidation: Can be oxidized under specific conditions to form corresponding sulfonic acids or sulfoxides.
Reduction: May undergo reduction reactions to form different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions on the pyridine ring and sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium catalysts.
Substitution: Halogenation or nitration reactions using halogenating agents and nitrating mixtures.
Major Products Formed
The major products formed depend on the type of reaction but can include sulfonic acids, sulfoxides, and various substituted pyridine derivatives.
Scientific Research Applications
4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibitors or modulators.
Industry: Utilized in material science for creating novel materials with specific properties.
Mechanism of Action
The mechanism of action for this compound often involves interactions with specific molecular targets:
Molecular Targets: May interact with enzymes, receptors, or other proteins, affecting their activity.
Pathways Involved: The exact pathways depend on the specific application but can include modulation of enzymatic activity or inhibition of specific biochemical processes.
Comparison with Similar Compounds
4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine can be compared with other sulfonyl-substituted pyridine derivatives:
Unique Features: The presence of both a sulfonyl and an amino group provides distinctive electronic and steric properties.
Similar Compounds: Examples include 4-(methylsulfonyl)pyridin-2-amine, 4-(ethylsulfonyl)pyridin-2-amine, and other pyridine derivatives with various sulfonyl group substitutions.
This unique combination of features differentiates it from similar compounds, making it a valuable molecule for specialized scientific studies.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c10-9-7-8(3-4-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBWBOXXVFBYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247138-05-1 | |
Record name | 4-(pyrrolidine-1-sulfonyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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